molecular formula C9H14O3 B6180786 octahydrocyclopenta[b]pyran-2-carboxylic acid CAS No. 2613387-89-4

octahydrocyclopenta[b]pyran-2-carboxylic acid

Cat. No.: B6180786
CAS No.: 2613387-89-4
M. Wt: 170.2
InChI Key:
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Description

Octahydrocyclopenta[b]pyran-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .


Synthesis Analysis

The synthesis of pyran derivatives, which includes this compound, has been a topic of interest in synthetic chemistry . A common approach is the multicomponent reaction (MCR) method, which involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c10-9(11)8-5-4-6-2-1-3-7(6)12-8/h6-8H,1-5H2,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil-like substance stored at 4 degrees Celsius . It has a molecular weight of 170.21 . The compound’s other physical and chemical properties are not specified in the sources retrieved.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydrocyclopenta[b]pyran-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sulfuric acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride in ethanol to form the corresponding diol.", "Step 3: The diol is protected with acetic anhydride and sodium acetate to form the diacetate.", "Step 4: The diacetate is hydrolyzed with sodium hydroxide to form the diol again.", "Step 5: The diol is oxidized with sodium periodate in water to form the corresponding dialdehyde.", "Step 6: The dialdehyde is reacted with sodium borohydride in ethanol to form the corresponding diol.", "Step 7: The diol is protected with acetic anhydride and sodium acetate to form the diacetate.", "Step 8: The diacetate is hydrolyzed with sodium hydroxide to form the diol again.", "Step 9: The diol is reacted with hydrochloric acid in diethyl ether to form the corresponding hydrochloride salt.", "Step 10: The hydrochloride salt is treated with sodium bicarbonate to form the free base.", "Step 11: The free base is purified by recrystallization from ethanol to obtain octahydrocyclopenta[b]pyran-2-carboxylic acid." ] }

2613387-89-4

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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